molecular formula C23H29ClN2O3S B11342154 1-[(3-chlorobenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B11342154
M. Wt: 449.0 g/mol
InChI Key: WPWIUGNVLIDKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and various substituents such as a chlorophenyl group and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a nucleophilic substitution reaction.

    Addition of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonylation reaction, typically using methanesulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

    Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(3-BROMOPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
  • **1-[(3-FLUOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C23H29ClN2O3S

Molecular Weight

449.0 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(2-methyl-6-propan-2-ylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C23H29ClN2O3S/c1-16(2)21-9-4-6-17(3)22(21)25-23(27)19-10-12-26(13-11-19)30(28,29)15-18-7-5-8-20(24)14-18/h4-9,14,16,19H,10-13,15H2,1-3H3,(H,25,27)

InChI Key

WPWIUGNVLIDKNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.